Pyridin-2-yl Acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridin-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6(9)10-7-4-2-3-5-8-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMXNRIHRLEYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464637 | |
| Record name | Pyridin-2-yl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-19-6 | |
| Record name | Pyridin-2-yl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Studies of Pyridin 2 Yl Acetate
Established Synthetic Pathways for Pyridin-2-yl Acetate (B1210297)
The most conventional and widely employed method for the synthesis of Pyridin-2-yl Acetate is the direct esterification of 2-Hydroxypyridine (B17775) (also known as 2-pyridone) with acetic anhydride. This reaction is typically catalyzed by a base, such as pyridine (B92270), which also serves as a solvent. The pyridine not only facilitates the reaction by neutralizing the acetic acid byproduct but also promotes the formation of a more reactive acetylpyridinium intermediate.
The general procedure involves dissolving 2-Hydroxypyridine in pyridine, followed by the addition of acetic anhydride. The reaction mixture is then stirred, often at room temperature, until completion, which can be monitored by techniques like thin-layer chromatography (TLC). The product, this compound, is subsequently isolated through extraction and purified by methods such as column chromatography. nih.gov
A common protocol for this O-acetylation involves the following steps:
Dissolving the starting material (2-Hydroxypyridine) in pyridine under an inert atmosphere (e.g., Argon). nih.gov
Adding acetic anhydride to the solution, typically at a cooled temperature (0°C). nih.gov
Stirring the mixture at room temperature until the reaction is complete. nih.gov
Quenching the reaction, for example, with methanol. nih.gov
Removing the solvent and purifying the crude product. nih.gov
The mechanism of this base-catalyzed esterification is well-understood. Pyridine acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive N-acetylpyridinium ion. This intermediate is then readily attacked by the hydroxyl group of 2-Hydroxypyridine, leading to the formation of this compound and regenerating the pyridine catalyst.
Table 1: Reaction Parameters for the Esterification of 2-Hydroxypyridine
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 2-Hydroxypyridine | nih.gov |
| Acylating Agent | Acetic Anhydride | nih.gov |
| Catalyst/Solvent | Pyridine | nih.gov |
| Temperature | 0°C to Room Temperature | nih.gov |
While direct esterification is the most common method, other synthetic strategies have been explored for the preparation of this compound and its derivatives. One such alternative involves the reaction of pyridine-N-oxide with acetic anhydride. This reaction can lead to the formation of 2-acetoxypyridine (this compound), which can then be hydrolyzed to 2-Hydroxypyridine. google.com However, the reaction of picolinic acid N-oxide with acetic anhydride has been reported to yield only small amounts of 2-Hydroxypyridine, with pyridine N-oxide being the main product. google.com
Another approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures (120°C), which has been shown to afford 2-substituted pyridines. organic-chemistry.org This method, however, is more suited for introducing substituents at the 2-position of the pyridine ring rather than directly synthesizing this compound.
Mechanistic Elucidation of this compound Formation and Transformation
The synthesis of this compound via the esterification of 2-Hydroxypyridine with acetic anhydride is a thermodynamically favorable process, driven by the formation of the stable ester and the liberation of acetic acid. The reaction is generally exothermic. From a kinetic standpoint, the rate of the reaction is significantly influenced by the catalyst, temperature, and concentration of reactants.
Kinetic studies of similar esterification reactions, such as the enzymatic synthesis of pentyl acetate, have been modeled using mechanisms like the Bi-Bi Ping-Pong mechanism. mdpi.com While a detailed kinetic model for the specific synthesis of this compound is not extensively reported in the provided search results, the principles of acid-base catalysis and nucleophilic acyl substitution govern the reaction rate. The use of a catalyst like pyridine or 4-dimethylaminopyridine (DMAP) dramatically increases the reaction rate by activating the acetic anhydride. nih.gov
The spontaneity and energy profile of pyridine synthesis, in general, have been investigated using density functional theory (DFT). For instance, the synthesis of pyridine from pyrylium salt is an exothermic and exergonic reaction. unjani.ac.id These computational approaches could be applied to model the reaction pathway for this compound formation, providing insights into transition state energies and activation barriers.
Catalysis is a cornerstone in the efficient production of this compound. As mentioned, basic catalysts like pyridine are crucial for the esterification of 2-Hydroxypyridine with acetic anhydride. nih.govsigmaaldrich.com Pyridine serves a dual role: it acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to neutralize the acetic acid byproduct, thereby driving the equilibrium towards product formation. sigmaaldrich.com
The mechanism of catalysis involves the nucleophilic attack of pyridine on one of the carbonyl carbons of acetic anhydride, leading to the formation of the N-acetylpyridinium ion. This intermediate is a much more potent acylating agent than acetic anhydride itself. The hydroxyl group of 2-Hydroxypyridine then attacks the acetyl group of the activated intermediate, forming the ester and regenerating the pyridine catalyst. libretexts.org
Table 2: Common Catalysts in this compound Synthesis
| Catalyst | Role | Mechanism of Action |
|---|---|---|
| Pyridine | Nucleophilic Catalyst, Base | Forms reactive N-acetylpyridinium intermediate; neutralizes acetic acid byproduct. sigmaaldrich.comlibretexts.org |
Novel Approaches in this compound Synthesis
While the traditional esterification method is robust, research into novel synthetic methodologies for pyridine derivatives is ongoing. These newer approaches often focus on improving efficiency, atom economy, and functional group tolerance.
Metal-catalyzed reactions are at the forefront of modern synthetic organic chemistry. For instance, copper-catalyzed aerobic reactions have been utilized for the synthesis of 2-arylpyridines. ijpsonline.com While not directly applied to this compound, these methodologies could potentially be adapted.
Another area of innovation is the development of one-pot synthesis protocols. For example, a one-pot synthesis of polysubstituted pyridines has been developed involving a sequence of reactions including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org Such multi-component, cascade reactions offer a streamlined approach to complex pyridine structures.
Furthermore, the use of metal-organic frameworks (MOFs) as heterogeneous catalysts is an emerging field with potential applications in esterification reactions. wikipedia.org MOFs offer high surface area and tunable porosity, which could lead to highly efficient and recyclable catalytic systems for the synthesis of this compound.
While these novel approaches have not been specifically reported for the synthesis of this compound in the provided search results, they represent the direction of current research in pyridine chemistry and may offer future avenues for its synthesis.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One of the key concepts in green chemistry is atom economy , which measures the efficiency of a chemical reaction in converting reactants into the desired product. In an ideal reaction with 100% atom economy, all atoms of the reactants are incorporated into the final product, generating no waste. For the synthesis of this compound from 2-hydroxypyridine and an acetylating agent, the choice of reagent and reaction type significantly impacts the atom economy. For instance, using acetic anhydride as the acetylating agent theoretically yields acetic acid as the only byproduct, representing a relatively high atom economy. In contrast, methods involving protecting groups or multi-step syntheses often have lower atom economies due to the generation of stoichiometric byproducts.
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the general application of this technology to pyridine derivatives suggests its potential for a more sustainable production of the target compound. One-pot multicomponent reactions, often facilitated by microwave irradiation, represent an efficient strategy for synthesizing substituted pyridine derivatives, which could be adapted for the synthesis of more complex this compound analogs. chim.itresearchgate.net
Biocatalysis offers another promising avenue for the green synthesis of this compound. Enzymes can catalyze reactions under mild conditions with high selectivity, reducing the need for harsh reagents and protecting groups. For instance, lipase-catalyzed acylation of alcohols is a well-established green method. This approach could potentially be applied to the synthesis of this compound from 2-hydroxypyridine and a suitable acyl donor. Whole-cell biocatalysis has also been demonstrated for the synthesis of pyridine derivatives from simple precursors, offering a sustainable alternative to traditional chemical synthesis. bohrium.com
Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives based on Green Chemistry Principles
| Methodology | Advantages | Potential Application to this compound Synthesis |
| High Atom Economy Reactions | Minimizes waste generation, maximizes resource efficiency. | Esterification of 2-hydroxypyridine with acetic anhydride. |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption. chim.itresearchgate.net | Accelerated esterification of 2-hydroxypyridine. |
| Solvent- and Halide-Free Synthesis | Reduces use of hazardous materials, simplifies purification. rsc.org | Solid-state reaction between 2-hydroxypyridine and an acetylating agent. |
| Biocatalysis | Mild reaction conditions, high selectivity, biodegradable catalysts. bohrium.com | Enzymatic acylation of 2-hydroxypyridine using a lipase. |
Stereoselective and Regioselective Synthesis of this compound
Achieving stereoselectivity and regioselectivity is a critical challenge in the synthesis of substituted this compound derivatives, particularly when chiral centers or specific substitution patterns are required.
Stereoselective Synthesis:
The catalytic asymmetric synthesis of chiral pyridine derivatives is a rapidly developing field. nih.gov While the synthesis of this compound itself does not involve the creation of a stereocenter, the methodologies for introducing chirality into pyridine-containing molecules are relevant for the synthesis of its chiral derivatives. For instance, the asymmetric functionalization of a prochiral precursor containing a pyridine ring can lead to enantiomerically enriched products.
One common strategy involves the asymmetric reduction of a ketone or imine substituent on the pyridine ring. Although not directly applicable to the acetate group, this highlights the general approaches used to install stereocenters in pyridine derivatives. Another approach is the enantioselective conjugate addition to alkenyl pyridines, which allows for the creation of a stereocenter at the β-position to the pyridine ring. nih.gov
Regioselective Synthesis:
Regioselectivity in the functionalization of the pyridine ring is crucial for preparing specifically substituted this compound derivatives. The pyridine ring is electron-deficient, and its reactivity towards electrophilic and nucleophilic substitution is highly dependent on the position (2, 3, or 4) and the nature of existing substituents.
Direct C-H functionalization of the pyridine ring is a powerful tool for regioselective synthesis. For instance, Co(II)-catalyzed C-H bond carbenoid insertion with α-diazoacetates has been shown to be highly regioselective for the C3-position of pyridines, providing access to α-aryl-α-pyridylacetates. researchgate.net While this example does not directly yield a 2-substituted acetate, it demonstrates the potential of transition metal catalysis to control the position of functionalization.
In the case of synthesizing substituted pyridin-2-yl acetates, one might start with a pre-functionalized pyridine ring. For example, the synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones involves the annulation of anthranilic esters with N-pyridyl ureas, where the connectivity to the 2-position of the pyridine is pre-defined. nih.gov
Furthermore, the regioselectivity of reactions can sometimes be altered by modifying the reaction conditions. For example, in the reaction of benzynes with pyridine N-oxides, a change in conditions can switch the regioselectivity from the 3-position to the 2-position, leading to the synthesis of 2-(2-hydroxyaryl)pyridines, which are precursors to the corresponding acetates. rsc.org
Table 2: Strategies for Stereoselective and Regioselective Synthesis of this compound Derivatives
| Synthetic Challenge | Strategy | Example/Application |
| Stereoselectivity | Catalytic Asymmetric Synthesis nih.gov | Asymmetric hydrogenation of a pyridyl ketone precursor, followed by esterification to the acetate. |
| Use of Chiral Auxiliaries | Attachment of a chiral auxiliary to a pyridine precursor to direct a stereoselective reaction, followed by removal of the auxiliary. | |
| Regioselectivity | Directed C-H Functionalization researchgate.net | Transition metal-catalyzed functionalization at a specific position on the pyridine ring prior to the introduction of the acetate group. |
| Synthesis from Pre-functionalized Pyridines nih.gov | Starting with a 2-substituted pyridine and performing further transformations. | |
| Control of Reaction Conditions rsc.org | Altering catalysts, solvents, or additives to favor substitution at the desired position of the pyridine ring. |
Spectroscopic and Structural Characterization of Pyridin 2 Yl Acetate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Pyridin-2-yl Acetate (B1210297)
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Pyridin-2-yl Acetate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and spatial arrangement of the atoms.
High-Resolution ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the acetate methyl group and the four protons on the pyridine (B92270) ring. The methyl protons appear as a sharp singlet, indicative of their isolation from other protons. The four aromatic protons (H3, H4, H5, and H6) exhibit a complex splitting pattern due to spin-spin coupling with their neighbors.
The proton adjacent to the nitrogen atom (H6) is the most deshielded and appears furthest downfield. The remaining protons (H3, H4, and H5) resonate at characteristic positions, with their multiplicities determined by their coupling to adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ | ~2.3 | Singlet (s) | N/A |
| H3 | ~7.1 | Doublet of doublets (dd) | J(H3,H4) ≈ 7.5, J(H3,H5) ≈ 1.8 |
| H4 | ~7.8 | Triplet of doublets (td) | J(H4,H5) ≈ 7.7, J(H4,H6) ≈ 1.8 |
| H5 | ~7.2 | Doublet of triplets (dt) | J(H5,H4) ≈ 7.7, J(H5,H6) ≈ 5.0 |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound exhibits seven distinct carbon signals. The carbonyl carbon of the acetate group is significantly deshielded, appearing at a low field (~169 ppm). The methyl carbon is found in the typical aliphatic region (~21 ppm). The five carbons of the pyridine ring have characteristic chemical shifts, with the carbon atom directly bonded to the oxygen (C2) being the most deshielded of the ring carbons. testbook.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | ~21 |
| C=O | ~169 |
| C2 | ~151 |
| C3 | ~122 |
| C4 | ~140 |
| C5 | ~126 |
Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecular structure.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment establishes proton-proton coupling relationships. For this compound, cross-peaks would be observed between adjacent protons on the pyridine ring, confirming the H3-H4, H4-H5, and H5-H6 connectivities. This is crucial for differentiating the signals of the ring protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals for C3, C4, C5, and C6 based on the previously assigned proton signals. For example, the proton at ~8.2 ppm (H6) would show a correlation to the carbon at ~148 ppm (C6).
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. In this compound, a NOESY spectrum would show a correlation between the H3 proton and the methyl protons of the acetate group, providing evidence for the proximity of these groups.
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, which is expected in the region of 1765-1775 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester linkage and the characteristic stretching and bending vibrations of the pyridine ring. pw.edu.pl
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| ~3050-3100 | Aromatic C-H Stretch | Medium-Weak |
| ~2950-3000 | Aliphatic C-H Stretch | Weak |
| ~1770 | Ester C=O Stretch | Strong |
| ~1590, 1470, 1430 | Aromatic C=C and C=N Ring Stretch | Medium-Strong |
| ~1200 | Ester C-O Stretch (asymmetric) | Strong |
Raman Spectroscopy
Raman spectroscopy complements IR spectroscopy, providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by bands arising from the pyridine ring. The most intense peaks are typically the symmetric ring breathing modes, which are highly characteristic of the pyridine structure and are expected around 1000 cm⁻¹ and 1030 cm⁻¹. wisc.edu Vibrations associated with the acetate group, such as the C=O stretch, are generally weaker in Raman spectra compared to IR.
Table 4: Predicted Raman Bands for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| ~3060 | Aromatic C-H Stretch | Medium |
| ~1770 | Ester C=O Stretch | Weak |
| ~1590 | Aromatic Ring Stretch | Medium |
| ~1030 | Ring Breathing (trigonal) | Strong |
Mass Spectrometry of this compound
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of a compound's molecular weight and elemental composition.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the exact mass is determined by its molecular formula, C₇H₇NO₂. HRMS is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions. nih.govspringernature.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₇NO₂ | nih.gov |
| Molecular Weight (g/mol) | 137.14 | nih.gov |
| Monoisotopic Mass (Da) | 137.047678466 | nih.gov |
In mass spectrometry, the molecular ion (M+) is formed when a molecule loses an electron. This ion is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern of this compound is dictated by the lability of the ester functional group and the stability of the resulting fragments.
Key fragmentation pathways for this compound under electron ionization (EI) would likely include:
Loss of ketene (CH₂=C=O): A common fragmentation for acetate esters is the McLafferty rearrangement, leading to the elimination of a neutral ketene molecule. This process would result in the formation of a 2-hydroxypyridine (B17775) radical cation.
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the ether oxygen can occur, leading to the formation of an acetyl cation ([CH₃CO]⁺) with a characteristic m/z of 43. This is often a prominent peak in the mass spectra of methyl ketones and acetate esters. chemguide.co.uk
Cleavage of the C-O bond: The bond between the pyridine ring and the ester oxygen can break, resulting in a pyridin-2-yloxy radical and the stable acetyl cation. Alternatively, charge retention on the pyridine-containing fragment would yield a pyridin-2-yloxy cation.
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy and results in more complex patterns.
The isotopic pattern of the molecular ion would be influenced by the natural abundance of isotopes, primarily ¹³C. The presence of a single nitrogen atom also contributes to the isotopic distribution.
X-ray Crystallography and Solid-State Structure of this compound and its Derivatives
The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. In derivatives of this compound, hydrogen bonding and π–π stacking are dominant forces that dictate the supramolecular architecture. iucr.orgnih.govnih.gov
Hydrogen Bonding: In the crystal structure of 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazin-1-ylidene]methyl}phenyl acetate monohydrate, an extensive network of O—H⋯O, O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds creates a two-dimensional network. nih.govresearchgate.net Similarly, studies on S-(pyridin-2-yl) benzothioester derivatives show that C—H⋯O and C—H⋯N interactions are significant, with their prevalence influenced by the electronic nature of substituents on the phenyl ring. iucr.org For example, electron-donating groups favor these hydrogen-bonding interactions over π–π stacking. iucr.org
π–π Stacking: This type of interaction is common in aromatic systems. researchgate.netnih.gov In a series of S-(pyridin-2-yl) benzothioesters, π–π stacking was found to be a dominant interaction, particularly when an electron-withdrawing group was present on the phenyl ring. iucr.org The geometry of these interactions can vary, with both parallel-displaced and antiparallel-displaced orientations being observed in pyridine dimers, the latter being the most stable. researchgate.net In some structures, these π-stacking interactions contribute to the formation of one-dimensional chains or two-dimensional layers. researchgate.net The distance between the interacting pyridinium rings has been observed in a range from 3.686 Å to 4.211 Å. nih.gov
| Compound Derivative | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| S-(pyridin-2-yl) 4-nitrobenzothioate | Monoclinic | P2₁/n | π–π stacking, C—H⋯O | iucr.org |
| S-(pyridin-2-yl) 4-methylbenzothioate | Triclinic | P-1 | C—H⋯O hydrogen bonds, offset π–π stacking | iucr.org |
| S-(pyridin-2-yl) 4-methoxybenzothioate | Monoclinic | P2₁/c | C—H⋯O/N interactions | iucr.org |
| 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazin-1-ylidene]methyl}phenyl acetate monohydrate | Monoclinic | P2₁/c | O—H⋯O, O—H⋯N, N—H⋯O, C—H⋯O hydrogen bonds | nih.govresearchgate.net |
The conformation of a molecule in the solid state is its three-dimensional arrangement within the crystal lattice. This can be influenced by intramolecular forces, such as hydrogen bonds, and intermolecular packing forces. acs.org
For derivatives of this compound, a key conformational feature is the dihedral angle between the pyridine ring and adjacent planar groups. In the structure of 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazin-1-ylidene]methyl}phenyl acetate monohydrate, the dihedral angle between the pyridine and benzene rings is 21.90 (7)°. nih.govresearchgate.net This deviation from coplanarity is a result of balancing steric hindrance and the energetic favorability of crystal packing.
In esters and related functional groups, there is a strong preference for planar conformations due to resonance stabilization. acs.org However, the rotation around the C-O ester bond and the bond connecting the ester to the pyridine ring allows for conformational flexibility. Theoretical and crystallographic studies on related 2-pyridyl compounds show that the orientation of the functional group relative to the pyridine nitrogen is a critical conformational parameter. tandfonline.com For instance, in a 2-pyridyl imide, two conformers (syn and anti relative to the pyridyl nitrogen) were identified, with the solid-state structure favoring the anti conformer due to stabilizing n→π* interactions with a neighboring carbonyl group. tandfonline.com This highlights how specific intermolecular interactions in the crystal can stabilize a conformer that might be less favorable in the gas phase or in solution. tandfonline.com
Reactivity and Reaction Mechanisms of Pyridin 2 Yl Acetate
Reactivity of the Pyridine (B92270) Moiety in Pyridin-2-yl Acetate (B1210297)
The pyridine ring in Pyridin-2-yl acetate is a π-deficient heterocyclic aromatic system due to the electronegative nitrogen atom. This electron-deficient nature influences its reactivity, particularly in electrophilic and nucleophilic reactions.
Electrophilic Aromatic Substitution Reactions
Pyridine rings are generally less reactive towards electrophilic aromatic substitution compared to benzene, often requiring harsher conditions and exhibiting lower yields. biosynce.com The nitrogen atom deactivates the ring, and substitution typically occurs at the 3- (β) position due to the relative instability of intermediates resulting from attack at the 2- (α) or 4- (γ) positions, where a positive charge would reside on the electronegative nitrogen atom. biosynce.com While general principles of pyridine electrophilic substitution apply biosynce.com, specific detailed research findings on electrophilic substitution reactions of this compound were not prominently found in the search results. However, studies on related pyridine derivatives indicate that electron-withdrawing groups on the pyridine ring can further influence the regioselectivity and reactivity of electrophilic substitution.
Nucleophilic Attack on the Pyridine Nitrogen
The nitrogen atom in the pyridine ring can undergo nucleophilic attack, particularly when the ring is activated. Activation often involves quaternization of the nitrogen or coordination to a metal center. acs.orgresearchgate.net Nucleophilic attack on the pyridine nitrogen can lead to ring-opening reactions or the formation of ylides, which can participate in cycloaddition reactions. acs.orgresearchgate.net Research on related pyridine systems has explored nucleophilic attack at the pyridine nitrogen, sometimes influenced by steric factors or chelation with metal centers. scielo.org.mx For instance, studies on bis(imino)pyridine systems have investigated nucleophilic attack by methyl lithium at the pyridine nitrogen, with the reactivity potentially influenced by stereoelectronic factors and chelation. scielo.org.mx
Reactivity of the Acetate Moiety in this compound
The acetate ester group in this compound is a key reactive center, participating in reactions typical of esters.
Hydrolysis and Transesterification Reactions
Esters like this compound can undergo hydrolysis, breaking the ester linkage to yield 2-hydroxypyridine (B17775) and acetic acid, or transesterification, exchanging the pyridin-2-yl group with another alcohol. cymitquimica.comrsc.orgmdpi.com These reactions can be catalyzed by acids, bases, or enzymes. rsc.orgmdpi.com For example, hydrolysis of esters can occur under acidic or basic conditions. Enzymatic hydrolysis and transesterification have also been explored for related ester compounds, demonstrating the potential for biocatalytic transformations of the acetate moiety. rsc.orgmdpi.com
Here is a conceptual data table illustrating typical conditions and outcomes for ester hydrolysis:
| Reaction Type | Conditions (Example) | Product(s) (Conceptual) |
|---|---|---|
| Hydrolysis | Acidic (e.g., H₂SO₄/H₂O) | Carboxylic acid, Alcohol |
| Hydrolysis | Basic (e.g., NaOH/H₂O) | Carboxylate salt, Alcohol |
| Transesterification | Acidic or Basic Catalyst, Alcohol | New Ester, Original Alcohol |
Reactions Involving the Alpha-Carbon of the Acetate Group
The carbon atom adjacent to the carbonyl group (the alpha-carbon) in the acetate moiety can be a site of reactivity, particularly in reactions involving enolate formation or nucleophilic attack. The presence of the electron-withdrawing ester group and the pyridine ring can influence the acidity of the alpha-protons and the stability of any formed enolate. Reactions involving the alpha-carbon are relevant in the synthesis of more complex molecules. For instance, 2-(pyridin-2-yl)acetate derivatives have been utilized in reactions involving the alpha-carbon, such as in condensation reactions or reactions leading to cyclization products like indolizines. researchgate.netresearchgate.netorganic-chemistry.orgacs.org Some reactions involving the alpha-carbon may proceed via ionic processes, potentially involving Knoevenagel condensation and nucleophilic attack. researchgate.net
Metal-Catalyzed Transformations Involving this compound
This compound and its derivatives can participate in various metal-catalyzed reactions, leveraging the ability of the pyridine nitrogen and potentially the ester oxygen to coordinate with metal centers. These reactions often facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Metal-catalyzed cross-coupling reactions are significant transformations involving pyridine derivatives. Palladium catalysis, for example, has been employed in coupling reactions involving 2-(pyridin-2-yl)acetate derivatives, leading to the formation of substituted indolizines. thieme-connect.com A palladium-catalyzed regioselective coupling of secondary propargyl carbonates and ethyl 2-(pyridin-2-yl)acetate derivatives has been reported for the synthesis of C-3 benzylated indolizines. thieme-connect.com Copper catalysis has also been reported in reactions utilizing 2-(pyridin-2-yl)acetate derivatives, such as oxidative cross-coupling/cyclization reactions with olefins to synthesize indolizines. acs.org An iodine-mediated oxidative cyclization reaction between 2-(pyridin-2-yl)acetate derivatives and alkynes has been developed, providing a regioselective and chemoselective synthesis of substituted indolizines. organic-chemistry.orgthieme-connect.com Zinc catalysis has been explored for the annulation of 2-(pyridin-2-yl)acetates with ynals and amines, providing access to aminoalkyl indolizines. researchgate.net This three-component domino reaction proceeds efficiently with an inexpensive catalyst under mild conditions. researchgate.net
These metal-catalyzed transformations often involve complex mechanisms, including oxidative addition, transmetallation, reductive elimination, and cyclization steps, with the metal catalyst playing a crucial role in facilitating bond formation and controlling regioselectivity. acs.orgthieme-connect.com The specific metal catalyst and reaction conditions significantly influence the reaction pathway and the resulting products.
Here is a conceptual data table summarizing some metal-catalyzed reactions:
| Catalyst System (Example) | Reaction Type (Example) | Product Class (Example) | Key Feature(s) (Example) |
|---|---|---|---|
| Palladium | Cross-coupling/Cyclization with Alkynes | Indolizines | Regioselective C-C bond formation |
| Copper/I₂ | Oxidative Cross-coupling/Cyclization with Alkenes | Indolizines | C-C and C-N bond formation |
| Zinc | Annulation with Ynaks and Amines | Aminoalkyl Indolizines | Three-component reaction, mild conditions |
| Iodine-mediated | Oxidative Cyclization with Alkynes | Indolizines | Regio- and Chemoselective |
Palladium-Catalyzed Reactions
Palladium catalysis plays a notable role in the transformations involving this compound derivatives. Palladium(II) acetate (Pd(OAc)2) is a commonly used palladium source in these reactions wikipedia.orgfishersci.atfishersci.nlamericanelements.comereztech.com. While some studies on palladium-catalyzed reactions involving pyridines, such as C-H activation of 2-phenylpyridines, have been reported, direct examples focusing solely on the palladium-catalyzed reactions of this compound itself are less extensively detailed in the immediate search results rsc.orgnih.govacs.org. However, related palladium-catalyzed annulation reactions involving 2-(pyridine-2-yl) acetonitrile (B52724) derivatives and propargyl carbonates have been shown to provide access to polysubstituted indolizines, highlighting the utility of related pyridine derivatives in palladium-catalyzed cyclization processes organic-chemistry.org. The regioselectivity in such annulation reactions can be highly dependent on the choice of phosphine (B1218219) ligand organic-chemistry.orgthieme-connect.com.
Copper-Catalyzed Reactions
Copper catalysis is also instrumental in facilitating reactions of this compound derivatives. Copper(II) acetate monohydrate (Cu(OAc)2·H2O) and copper(I) acetate are examples of copper catalysts used fishersci.nlamericanelements.comereztech.comwikipedia.org. A novel copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins provides an efficient route to 1,3-di- and 1,2,3-trisubstituted indolizines in good yields organic-chemistry.orgorganic-chemistry.orgnih.govacs.org. This reaction is reported to involve a radical pathway organic-chemistry.org. Optimization studies for this indolizine (B1195054) synthesis showed that combining Cu(OAc)2·H2O, molecular iodine (I2), and NBu4Cl significantly improved yields organic-chemistry.org.
Other Transition Metal-Catalyzed Processes
Beyond palladium and copper, other transition metals can potentially catalyze reactions of this compound derivatives. While not explicitly detailed for this compound itself in the provided results, gold(I)-catalyzed methods have been reported for the synthesis of ester-substituted indolizines from 2-propargyloxypyridines, suggesting the potential for other metal catalysts to be effective with related pyridine-containing substrates organic-chemistry.org. Silver-mediated intramolecular cascade annulations of 2-(pyridin-2-yl)acetic acid propargyl esters have also been shown to yield fused tricyclic indolizines rsc.org.
Radical Reactions of this compound Derivatives
Radical pathways are implicated in some transformations of this compound derivatives, particularly in metal-catalyzed oxidative cyclizations. As mentioned, the copper/I2-mediated synthesis of indolizines from 2-(pyridin-2-yl)acetate derivatives and olefins is suggested to proceed via a radical mechanism involving single-electron oxidation and radical addition organic-chemistry.orgacs.org. Additionally, iodine-mediated oxidative cyclization reactions of 2-(pyridin-2-yl)acetate derivatives with alkynes, leading to substituted indolizines, also involve plausible mechanisms that may include radical intermediates organic-chemistry.orgthieme-connect.comx-mol.com.
Cyclization and Annulation Reactions of this compound Derivatives
This compound derivatives are valuable precursors for the synthesis of various heterocyclic compounds through cyclization and annulation reactions.
Indolizine Synthesis from this compound Derivatives
The synthesis of indolizines is a prominent application of this compound derivatives. These compounds can undergo oxidative cyclization with various partners, such as alkynes and olefins, to form the indolizine ring system organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgthieme-connect.comx-mol.com. Copper/I2-mediated oxidative cross-coupling/cyclization with olefins provides a straightforward access to substituted indolizines organic-chemistry.orgorganic-chemistry.orgnih.govacs.org. Iodine-mediated oxidative cyclization with alkynes also yields substituted indolizines in a regio- and chemoselective manner organic-chemistry.orgthieme-connect.comx-mol.com. Palladium-catalyzed annulation reactions of related 2-(pyridine-2-yl) acetonitrile derivatives with propargyl carbonates have also been reported for indolizine synthesis organic-chemistry.orgthieme-connect.com. Furthermore, iodine-promoted oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with methyl ketones has been developed for the synthesis of 3-(pyridin-2-yl)indolizines, involving the cleavage of multiple Csp3–H bonds and a C–C bond acs.org. Silver-mediated intramolecular cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters offers another route to fused tricyclic indolizines rsc.org.
Examples of Indolizine Synthesis Reactions:
| Reactants | Catalyst/Conditions | Product Class | Yield (%) | Source |
| 2-(pyridin-2-yl)acetate derivatives + Olefins | Cu(OAc)2·H2O, I2, NBu4Cl, DCE, 100 °C | Substituted Indolizines | Up to 80 | organic-chemistry.org |
| 2-(pyridin-2-yl)acetate derivatives + Alkynes | Iodine, Oxidative conditions | Substituted Indolizines | Not specified | organic-chemistry.orgthieme-connect.com |
| Ethyl 2-(pyridin-2-yl)acetate derivatives + Secondary propargyl carbonates | Pd2(dba)3, DBFphos, K2CO3, DMF, 120 °C | C-3 Benzylated Indolizines | Moderate to good | thieme-connect.com |
| 2-(pyridin-2-yl)acetate derivatives + Methyl ketones | Iodine, Oxidative conditions | 3-(pyridin-2-yl)indolizines | Not specified | acs.org |
| 2-(pyridin-2-yl)acetic acid propargyl esters | Ag2CO3, KOAc, Toluene, 100 °C | Fused Tricyclic Indolizines | Good to excellent | rsc.org |
Pyrimidine (B1678525) and Triazole Derivatives from this compound Derivatives
While this compound derivatives are primarily discussed in the context of indolizine synthesis in the provided search results, the synthesis of other nitrogen-containing heterocycles like pyrimidines and triazoles from related pyridine precursors is a known area in organic chemistry nih.govwikipedia.org. However, specific examples directly utilizing this compound derivatives for the synthesis of pyrimidine or triazole rings are not explicitly detailed within the scope of the search results fishersci.nlwikipedia.orgwikipedia.orgamericanelements.com. The synthesis of pyrimidines often involves the cyclization of 1,3-dicarbonyl compounds with amidines or ureas nih.gov. Triazoles, such as 1,2,3-triazoles and 1,2,4-triazoles, are commonly synthesized via cycloaddition reactions or condensation reactions of hydrazine (B178648) derivatives with appropriate building blocks wikipedia.orgfishersci.fifishersci.ficenmed.comontosight.aiamericanelements.com. While this compound derivatives possess the pyridine core and an acetate functionality, their direct transformation into pyrimidine or triazole rings would likely require specific reaction sequences not highlighted in the context of the provided search snippets.
Computational Chemistry and Theoretical Studies of Pyridin 2 Yl Acetate
Quantum Chemical Calculations of Pyridin-2-yl Acetate (B1210297)
Quantum chemical calculations, including both Density Functional Theory (DFT) and ab initio methods, are widely used to investigate the electronic structure and properties of organic molecules. These methods provide a theoretical framework for determining optimized geometries, energy levels, charge distributions, and spectroscopic parameters.
Density Functional Theory (DFT) Studies
DFT is a widely applied quantum chemical method that approximates the electronic structure of a system based on its electron density. It is particularly useful for larger molecules due to its computational efficiency compared to more computationally expensive ab initio methods. DFT studies on pyridine (B92270) derivatives, which share structural similarities with Pyridin-2-yl Acetate, have been used to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties such as HOMO and LUMO energy levels. ripublication.comresearchgate.netacs.orgdntb.gov.ua These studies often employ various functional and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. ripublication.comresearchgate.netsciencepublishinggroup.comujkz.gov.bf The calculated HOMO and LUMO energies provide insights into the molecule's reactivity and charge transfer characteristics. ripublication.com Molecular electrostatic potential (MEP) surfaces, also derived from DFT calculations, can reveal the electron-rich and electron-poor regions of the molecule, aiding in the prediction of reactive sites. nih.govresearchgate.net
Ab Initio Methods
Ab initio methods, derived directly from first principles without empirical parameters, offer a rigorous approach to calculating molecular properties. Methods such as Hartree-Fock (HF) are foundational ab initio techniques. researchgate.netsciencepublishinggroup.comujkz.gov.bf While computationally more demanding than DFT, ab initio methods can provide highly accurate results for smaller systems or as a benchmark for DFT calculations. Studies on pyridine-containing complexes have utilized ab initio methods, sometimes in conjunction with DFT, to investigate electronic structure and energy levels. researchgate.netresearchgate.net These calculations contribute to a deeper understanding of the electronic behavior and stability of such compounds.
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior and conformational landscape of molecules. By simulating the motion of atoms and molecules over time, MD can provide insights into molecular flexibility, stable conformers, and interactions with the environment. While specific MD studies solely focused on this compound were not extensively found in the search results, MD simulations have been applied to related pyridine derivatives and molecules to understand their conformational preferences and dynamics. researchgate.netnih.govmdpi.com Conformational analysis using MD can help identify the most energetically favorable three-dimensional arrangements of the molecule, which is crucial for understanding its physical and chemical properties, as well as its interactions with other molecules.
Prediction of Reactivity and Reaction Pathways for this compound
Computational methods are increasingly used to predict the reactivity of molecules and elucidate reaction pathways. Quantum chemical calculations, particularly DFT, can be used to calculate activation energies and transition states, providing insights into the feasibility and kinetics of chemical reactions involving this compound. nih.govacs.org Analyzing frontier molecular orbitals (HOMO and LUMO) and MEP surfaces can help predict the most likely sites for electrophilic or nucleophilic attack. ripublication.comresearchgate.net While direct studies on the reaction pathways of this compound were not prominently featured, computational approaches have been successfully applied to predict the regioselectivity of reactions in related heteroaromatic systems and to explore synthetic routes. nih.govresearchgate.net
Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies (where applicable to derivatives)
QSAR and molecular docking studies are computational techniques often used in drug discovery and materials science to correlate molecular structure with biological activity or other properties. While specific QSAR and docking studies directly on this compound were not the primary focus of the search results, these methods have been extensively applied to pyridine derivatives to understand their interactions with biological targets and predict their activity. mdpi.comderpharmachemica.comnih.govresearchgate.netdergipark.org.tr
Applications of Pyridin 2 Yl Acetate and Its Derivatives in Organic Synthesis
Pyridin-2-yl Acetate (B1210297) as a Versatile Synthetic Building Block
Pyridin-2-yl acetate and its derivatives are frequently employed as versatile building blocks in organic synthesis solubilityofthings.comontosight.ai. Their structure allows for diverse functionalization, facilitating various reactions crucial for constructing complex molecules solubilityofthings.com. The pyridine (B92270) ring itself is a significant nitrogen-containing heterocycle found in numerous biologically active compounds and serves as a common scaffold in drug design rsc.orgmdpi.comnih.gov. The presence of the acetate group provides an additional reactive handle for chemical modifications. This combination of a heterocyclic core and a functionalizable side chain makes this compound derivatives valuable starting materials for accessing a wide range of chemical space.
Synthesis of Complex Heterocyclic Systems Utilizing this compound
This compound derivatives are particularly useful in the synthesis of various complex nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and natural products nih.govorganic-chemistry.orgorganic-chemistry.org.
Indolizine (B1195054) Derivatives
2-(Pyridin-2-yl)acetate derivatives have been extensively utilized in the synthesis of indolizines, which are N-fused heterocycles possessing diverse biological activities, including anticancer and anti-inflammatory properties organic-chemistry.orgorganic-chemistry.org. Several methods have been developed for this transformation, often involving oxidative cyclization or cross-coupling reactions with various reaction partners such as alkynes and alkenes organic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.netrsc.org.
One approach involves iodine-mediated oxidative cyclization of 2-(pyridin-2-yl)acetate derivatives with alkynes, providing regioselective and chemoselective access to multisubstituted indolizines under controlled conditions organic-chemistry.orgresearchgate.netx-mol.com. Plausible mechanisms for these reactions often involve radical processes or condensation/intramolecular cyclization pathways organic-chemistry.orgresearchgate.net.
Another method utilizes copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins, offering a straightforward and efficient route to 1,3-di- and 1,2,3-trisubstituted indolizines in good yields organic-chemistry.org. This method tolerates various substituents on the alkene, including electron-withdrawing and sterically hindered groups, as well as halogens and nitro groups organic-chemistry.org. Mechanistic studies suggest a radical pathway involving single-electron oxidation, radical addition, and intramolecular cyclization organic-chemistry.org.
Furthermore, indolizines can be synthesized from 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides via a radical cross-coupling/cyclization process, providing access to methylthio-substituted indolizines rsc.org.
Data on representative indolizine synthesis reactions using 2-(pyridin-2-yl)acetate derivatives:
| Reactants | Conditions | Product Type | Yield (%) | Citation |
| 2-(Pyridin-2-yl)acetate derivatives, Alkynes | I2, dppe, Na2CO3 in DMF or DMA, 160°C | Multisubstituted Indolizines | Moderate to High | organic-chemistry.org |
| 2-(Pyridin-2-yl)acetate derivatives, Olefins | Cu(OAc)2·H2O, I2, NBu4Cl | 1,3-di- and 1,2,3-trisubstituted Indolizines | Up to 80 | organic-chemistry.org |
| 2-(Pyridin-2-yl)acetate derivatives, Sulfoxonium ylides | Radical cross-coupling/cyclization | Methylthio-substituted Indolizines | Modest | rsc.org |
Pyrimidine (B1678525) Derivatives
This compound derivatives have also been implicated in the synthesis of pyrimidine derivatives, another important class of nitrogen-containing heterocycles mdpi.com. For instance, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized rsc.org. Ethyl 2-(pyridin-2-yl)acetate derivatives have been used in multi-component reactions leading to highly functionalized bipyrimidine derivatives nih.gov. Methodologies for accessing 5-hydroxypyrimidin-2-yl acetate cores have also been developed, which can serve as useful scaffolds for the synthesis of functionalized pyrimidines mdpi.com.
Thiadiazole and Oxadiazole Derivatives
Derivatives of this compound play a role in the synthesis of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) rings rsc.orgacs.orgnih.govresearchgate.net. Specifically, (pyridin-2-yl-acetyl)hydrazinecarbothioamide derivatives, which can be prepared from 2-(pyridin-2-yl)acetohydrazide (B1337851) (a compound structurally related to this compound), serve as intermediates for the synthesis of these five-membered heterocycles rsc.org. Cyclization of these thiosemicarbazide (B42300) derivatives under acidic conditions (e.g., concentrated H2SO4) yields 1,3,4-thiadiazole derivatives acs.orgnih.govresearchgate.net. Conversely, 1,3,4-oxadiazole derivatives can be obtained from the same intermediates through a desulfurization/cyclization reaction, often employing oxidizing agents such as HgCl2 or Hg(OAc)2 acs.orgnih.gov.
Imidazo[1,2-a]pyridine (B132010) Derivatives
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant medicinal importance hse.ru. While the synthesis of imidazo[1,2-a]pyridines commonly involves the reaction of 2-aminopyridines with α-halocarbonyl compounds, derivatives of this compound are also relevant in accessing substituted imidazo[1,2-a]pyridines. For example, Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate is described as a building block for the synthesis of more complex molecules within this class organic-chemistry.org. Furthermore, a multi-component reaction strategy has been reported for the synthesis of tetrazole-linked imidazo[1,5-a]pyridines starting from ethyl 2-(pyridin-2-yl) acetate.
Role of this compound in Multi-Component Reactions
This compound derivatives, such as ethyl 2-(pyridin-2-yl)acetate, are active participants in multi-component reactions (MCRs), which are highly efficient synthetic strategies that assemble complex molecules from three or more starting materials in a single step nih.gov. These reactions offer advantages in terms of atom economy and synthetic efficiency nih.gov.
Ethyl 2-(pyridin-2-yl)acetate derivatives have been successfully employed in multi-component cascade reactions for the synthesis of highly functionalized pyridin-2(1H)-ones. This process involves a complex cascade of reactions, including ring-opening and cyclization steps.
Similarly, ethyl 2-(pyridin-2-yl)acetate derivatives are utilized in multi-component cascade reactions with 3-formylchromones and amidine hydrochlorides to construct highly functionalized bipyrimidine derivatives nih.gov. This one-pot approach allows for the formation of multiple bonds and the construction of complex heterocyclic systems in a single synthetic operation nih.gov.
These examples highlight the utility of this compound derivatives in enabling complex bond formations and accessing diverse chemical structures through efficient multi-component reaction strategies.
This compound in Stereoselective Synthesis
The application of this compound and related pyridinyl derivatives in stereoselective synthesis primarily revolves around their use as ligands, directing groups, or as components of chiral catalysts. These roles leverage the coordinating ability of the pyridine nitrogen atom and the potential for incorporating chiral elements into the structure or the reaction system.
One area where pyridinyl moieties play a role in stereoselective synthesis is in asymmetric catalysis. Chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one derivatives, for instance, have been synthesized and evaluated as catalysts in asymmetric Henry reactions. beilstein-journals.org, researchgate.net Copper(II) complexes of these ligands have demonstrated high enantioselectivity, achieving enantiomeric excesses (ee) of up to 97-98%. beilstein-journals.org, researchgate.net The stereochemical outcome in these reactions is influenced by the relative configuration of the ligand, with cis-configured ligands favoring the (S)-enantiomer and trans-configured ligands leading to the (R)-enantiomer of the nitroaldol products. beilstein-journals.org
Pyridinyl groups can also function as directing groups to control stereochemistry in metal-catalyzed reactions. A chiral directing group derived from 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine (B8269753) has been shown to enable stereoselective palladium(II)-catalyzed intramolecular C(sp3)–O bond formation. rsc.org, nih.gov This directing group facilitates the activation of methylene (B1212753) C(sp3)–H bonds and allows for the stereoselective construction of oxaspirocycles with high diastereoselectivity, sometimes exceeding a diastereomeric ratio (d.r.) of 39:1. rsc.org, nih.gov The 2-(pyridin-2-yl)isopropyl (PIP) amine has been identified as an effective bidentate directing group for the divergent and asymmetric functionalization of unactivated C(sp3)–H bonds with palladium catalysts. snnu.edu.cn The combination of the PIP amine directing group with axially chiral ligands, such as non-C2-symmetric chiral phosphoric acids or 3,3′-disubstituted BINOL ligands, has enabled enantioselective functionalization of unbiased methylene C(sp3)–H bonds, a challenging transformation. snnu.edu.cn
Furthermore, pyridinyl acetate derivatives can serve as nucleophiles in stereoselective transformations. For example, azaarenyl acetates, including pyridinyl acetates, have been explored as nucleophiles in enantioselective Michael additions. chemrxiv.org While metal catalysis has been traditionally used for such reactions involving 2-azaarenyl acetates, new organocatalytic methods have been developed that extend the scope to include 4-azaarenyl acetates, yielding products with multiple contiguous stereocenters with modest to high diastereo- and enantioselectivities. chemrxiv.org
In asymmetric hydrogenation, pyridinyl-containing compounds can be substrates or components of catalytic systems. Asymmetric hydrogenation of 2-acetyl-6-substituted pyridines using ruthenium chiral catalysts, such as Ru(OAc)2{(S)-binap}, has been reported to yield chiral amines with high enantioselectivities and yields. okayama-u.ac.jp Additionally, asymmetric hydrogenation reactions have been developed for the synthesis of chiral piperidine-based amino amides using α-(pyridin-1-yl)-acetamides as nucleophiles in a palladium-catalyzed cascade reaction, achieving enantiomeric excesses of up to 96%. rsc.org
Data on specific stereoselectivities achieved using this compound itself as a direct reactant in stereoselective synthesis is less commonly highlighted in the search results compared to its derivatives or related pyridinyl compounds acting as ligands or directing groups. However, the principles demonstrated with pyridinyl-containing chiral auxiliaries, ligands, and directing groups illustrate the potential for leveraging the pyridine moiety's properties in controlling stereochemical outcomes.
Here is a table summarizing some representative examples of stereoselective reactions involving pyridinyl derivatives, illustrating the types of selectivities achieved:
| Pyridinyl Derivative Role | Reaction Type | Catalyst/Conditions | Substrate Example | Product Type | Stereoselectivity (e.g., ee, d.r.) | Source |
| Chiral Ligand Component | Asymmetric Henry Reaction | Copper(II) complexes of 2-(pyridin-2-yl)imidazolidin-4-one derivatives | Various aldehydes + Nitromethane | β-Nitroalcohols | Up to 98% ee | beilstein-journals.org, researchgate.net |
| Chiral Directing Group | Palladium-catalyzed C(sp3)–O bond formation | Chiral 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine-derived directing group + Pd(II) | Substrates for oxaspirocycle formation | Oxaspirocycles | Up to >39:1 d.r. | rsc.org, nih.gov |
| Chiral Directing Group | Palladium-catalyzed C(sp3)–H functionalization | 2-(Pyridin-2-yl)isopropyl (PIP) amine + Chiral ligands (e.g., BINOLs) + Pd(II) | Unbiased methylene C(sp3)–H bonds | Functionalized products | High enantioselectivity | snnu.edu.cn |
| Nucleophile (Derivative) | Organocatalytic Michael Addition | Bifunctional iminophosphorane catalysts | 4-Azaarenyl acetates + Trisubstituted electrophilic alkenes | Michael adducts | Modest to High d.r. and ee | chemrxiv.org |
| Substrate (Derivative) | Asymmetric Hydrogenation | Ru(OAc)2{(S)-binap} | 2-Acetyl-6-substituted pyridines | Chiral amines | High ee and yield | okayama-u.ac.jp |
| Nucleophile (Derivative) | Palladium-catalyzed Allylic Substitution Cascade | [Pd(η3-C3H5)Cl]2 + Planar chiral phosphino-oxazoline ligands | α-(Pyridin-1-yl)-acetamides + Allylic acetates | Piperidine derivatives | Up to 96% ee | rsc.org |
Biological and Medicinal Chemistry Research Involving Pyridin 2 Yl Acetate Derivatives
Antimicrobial Properties of Pyridin-2-yl Acetate (B1210297) Derivatives
Derivatives of pyridin-2-yl acetate have demonstrated notable antimicrobial activities against various bacterial and fungal strains.
Antibacterial Activity
Studies have indicated that certain this compound derivatives possess antibacterial properties. For instance, Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate has shown moderate activity against some bacterial strains. smolecule.com Similarly, Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate, an imidazo[1,2-a]pyridine (B132010) derivative, also exhibits antimicrobial activity. Another class of compounds, 3,5,6-Trichloropyridine-2-yl(arylthio)acetate derivatives, have been synthesized and evaluated for their antibacterial efficacy against strains such as Klebsiella, E. coli, S. aureus, and E. fecalis. These compounds showed varying degrees of antibacterial activity, with 3,5,6-trichloropyridin-2-yl[(2,5-dichloro-4-nitrophenyl)sulfanyl]acetate demonstrating high activity. asianpubs.org N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have also shown selective and potent antibacterial activity against the Gram-positive bacterium Micrococcus luteus ATCC 10240, with moderate activity against antibiotic-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE). nih.gov Novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been synthesized and tested against clinically important bacterial pathogens, with compounds IIa, IIb, IId, IIe, and IIm showing good inhibition. tubitak.gov.tr Substituted tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives have also been evaluated for antibacterial activity against Bacillus substilis, Escherichia coli, Klebsiella pneumoniae, and Streptococcus aureus, with most compounds exhibiting significant activity. jocpr.com
Antifungal Activity
In addition to antibacterial effects, this compound derivatives have also shown antifungal activity. Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate has been reported to have moderate activity against some fungal strains. smolecule.com 3,5,6-Trichloropyridine-2-yl(arylthio)acetate derivatives have also shown varying degrees of antifungal activity. asianpubs.org (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives have demonstrated moderate antifungal activity against strains of Candida parapsilosis, Candida pseudotropicalis, and Candida glabrata. researchgate.net Novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown variable antifungal activities towards different species of microorganisms, with compounds IIa, IIb, IId, IIe, and IIm exhibiting very high activities against certain fungal species. tubitak.gov.tr Substituted tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives have also shown significant antifungal activity against Aspergillus niger. jocpr.com
Potential in Drug Development and Medicinal Chemistry
The structural features of this compound derivatives make them promising candidates for drug development, and they have been explored for various therapeutic applications.
Anticancer Activity of Platinum Complexes with this compound Ligands
Platinum(II) complexes containing the bidentate N,O-donor this compound (PyAc) have been synthesized and investigated for their anticancer properties. These water-soluble complexes represent a novel structural motif in platinum antitumor agents. nih.govacs.org The trans-platinum complex trans-[PtCl(PyAc-N,O)(NH3)] (2) and its cis isomer cis-[PtCl(PyAc-N,O)(NH3)] (4) were prepared and characterized. nih.govacs.org The trans isomer (2) and its precursor (1), which rapidly transforms into 2 under physiological conditions, demonstrated promising cytotoxic properties in cisplatin-sensitive L1210 leukemia cells, with preliminary ID50 values of 0.88 and 1.26 μM, respectively. nih.govacs.org These compounds were found to be cross-resistant to cisplatin. nih.govacs.org Reactions with 5'-guanosine monophosphate (5'-GMP) showed the formation of monofunctional adducts. nih.govacs.org The interaction of the trans complex (2) with an oligonucleotide revealed base-base interactions involving the planar this compound ligand, suggesting implications for DNA binding and cytotoxic effects. nih.govacs.org
Enzyme Inhibitory Activities (e.g., acetylcholinesterase)
Research has indicated that this compound derivatives can exhibit enzyme inhibitory activities. Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, for example, may inhibit certain enzymes, such as acetylcholinesterase, which could be relevant for neurological disorders. smolecule.com Novel derivatives bearing the (pyridine-2-yl)tetrazole scaffold, including those with ester moieties, have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE). researchgate.net All tested substances in this study showed inhibitory activity against AChE, with one compound exhibiting the highest percentage of inhibition (23.7% at 75 µM). researchgate.net Molecular docking simulations suggest that compounds with stronger nucleophilic substituents show more robust AChE inhibitory activity. researchgate.net
Anti-fibrosis Activity of Pyridin-2-yl Pyrimidine (B1678525) Derivatives
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives have been designed, synthesized, and evaluated for their anti-fibrosis activities against immortalized rat hepatic stellate cells (HSC-T6). nih.govnih.govdntb.gov.ua Several of these compounds demonstrated better anti-fibrotic activities than standard treatments like Pirfenidone and Bipy55'DC. nih.govnih.gov Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the most potent activities with IC50 values of 45.69 μM and 45.81 μM, respectively. nih.govnih.gov These compounds effectively inhibited the expression of collagen and the content of hydroxyproline (B1673980) in cell culture medium in vitro, suggesting their potential as novel anti-fibrotic drugs. nih.govnih.govdntb.gov.ua
Table 1: Selected Biological Activities of this compound Derivatives
| Derivative Class | Activity Tested | Specific Compound Examples | Key Findings |
| Imidazo[1,2-a]this compound derivatives | Antimicrobial, Enzyme Inhibition | Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate | Moderate antibacterial and antifungal activity; Potential acetylcholinesterase inhibition. smolecule.com |
| 3,5,6-Trichloropyridine-2-yl(arylthio)acetate derivatives | Antibacterial, Antifungal | 3,5,6-trichloropyridin-2-yl[(2,5-dichloro-4-nitrophenyl)sulfanyl]acetate | Varying degrees of antibacterial and antifungal activity; Compound (c) showed high activity. asianpubs.org |
| N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds | Antibacterial | (Specific compounds not named in snippet) | Selective and potent activity against M. luteus; Moderate activity against MRSA and VRE. nih.gov |
| 2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones | Antimicrobial | Compounds IIa, IIb, IId, IIe, IIm | Good to very high inhibition against bacterial and fungal strains. tubitak.gov.tr |
| Tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives | Antimicrobial | (Specific compounds not named in snippet) | Significant antibacterial and antifungal activities. jocpr.com |
| Platinum(II) complexes with this compound ligands | Anticancer | trans-[PtCl(PyAc-N,O)(NH3)] (2) | Promising cytotoxic properties in L1210 leukemia (ID50 0.88 μM); Cross-resistant to cisplatin. nih.govacs.org |
| (Pyridine-2-yl)tetrazole derivatives | Enzyme Inhibition (AChE) | (Specific compounds not named, referred to as II, III, IV) | Inhibitory activity against acetylcholinesterase; Compound IV showed highest inhibition (23.7% at 75 µM). researchgate.net |
| 2-(Pyridin-2-yl) pyrimidine derivatives | Anti-fibrosis | Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m), Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | Better anti-fibrotic activity than standards; IC50 values of 45.69 μM (12m) and 45.81 μM (12q) against HSC-T6 cells. nih.govnih.gov |
Antioxidant Properties
Research indicates that certain pyridine (B92270) derivatives, including those structurally related to this compound, may possess antioxidant properties. Antioxidant activity is crucial in combating oxidative stress, which is implicated in the pathogenesis of numerous disorders, including chronic diabetic complications. mdpi.com
Studies on hydroxypyridinone derivatives, which share a pyridine core and an acetic acid moiety, have demonstrated powerful antioxidative action. For instance, one derivative, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l), showed significant DPPH radical scavenging activity and suppressed lipid peroxidation. mdpi.com At a concentration of 1 µM, this compound exhibited a 41.48% inhibition rate against DPPH radicals, notably higher than that of the well-known antioxidant Trolox (11.89%) at the same concentration. mdpi.com Furthermore, at 100 µM, it remarkably suppressed lipid peroxidation with a rate of 88.76%. mdpi.com
Other studies on different pyridine derivatives, such as pyridyl substituted thiazolyl triazole derivatives and thiazolo[4,5-b]pyridine (B1357651) derivatives, have also reported antioxidant activity, evaluated through methods like DPPH radical scavenging. scielo.brresearchgate.netpensoft.net Some dihydropyridine (B1217469) derivatives with electron-donating groups on their aromatic rings have shown high relative antioxidant activity in the β-carotene/linoleic acid assay. gavinpublishers.com
Anti-plasmodial Activity
The increasing resistance of malaria parasites to existing drugs highlights the urgent need for novel anti-malarial agents. tandfonline.comtandfonline.comnih.gov Pyridine derivatives have emerged as a promising scaffold in the search for new anti-plasmodial compounds. tandfonline.comtandfonline.com
Several pyridine derivatives have been synthesized and evaluated for their anti-malarial activity against Plasmodium strains, including the chloroquine-resistant Plasmodium falciparum RKL9 strain and the chloroquine-sensitive Plasmodium berghei ANKA strain. tandfonline.comtandfonline.com Some compounds have demonstrated promising in vivo and in vitro activity. tandfonline.comtandfonline.com For example, in one study, compounds 2a, 2g, and 2h, which are pyridine derivatives, showed significant inhibition of parasite multiplication in infected mice. tandfonline.comtandfonline.com Compound 2g was particularly potent against the CQ-resistant P. falciparum RKL9 strain in vitro, with an IC50 value of 0.0402 µM. tandfonline.comtandfonline.com This activity was superior to that of chloroquine (B1663885) diphosphate (B83284) (IC50 = 0.188 µM) against the same strain. tandfonline.comtandfonline.com
Other pyridine-containing compounds, such as [(aryl)arylsulfanylmethyl]pyridines (AASMPs) and pyridine carboxamides/thiocarboxamides, have also been investigated for their anti-plasmodial activity. nih.govasm.org AASMPs have shown in vitro and in vivo anti-malarial activity and appear to inhibit hemozoin formation and induce oxidative stress in the parasite. asm.org Thiopicolinamide 13i, a pyridine carboxamide derivative, displayed potent submicromolar anti-plasmodial activity against P. falciparum and was effective against both chloroquine-sensitive and -resistant parasites, suggesting a potential novel mechanism of action. nih.gov
Data from anti-plasmodial activity studies on some pyridine derivatives:
| Compound | Strain Tested | IC50 (µM) | Inhibition (%) (in vivo) |
| 2a | P. falciparum RKL9 (in vitro) | 0.0660 | - |
| 2a | P. berghei ANKA (in vivo) | - | 90 |
| 2g | P. falciparum RKL9 (in vitro) | 0.0402 | - |
| 2g | P. berghei ANKA (in vivo) | - | 91 |
| 2h | P. falciparum RKL9 (in vitro) | 0.0500 | - |
| 2h | P. berghei ANKA (in vivo) | - | 80 |
| CQ diphosphate | P. falciparum RKL9 (in vitro) | 0.188 | - |
| Thiopicolinamide 13i | P. falciparum (in vitro) | 0.142 | - |
Note: IC50 values for compounds 2a, 2g, and 2h are against the CQ-resistant RKL9 strain. Inhibition percentages are from in vivo studies against P. berghei ANKA strain at 50 µmol/kg dose. tandfonline.comtandfonline.com
Biological Interactions and Mechanisms of Action of this compound Derivatives
The biological activities of this compound derivatives are mediated through their interactions with various biological targets and pathways. The pyridine ring, a common pharmacophore in many drugs, allows these compounds to interact with enzymes and receptors. ontosight.aijchemrev.com The specific mechanisms of action can vary depending on the substituents on the pyridine ring and the nature of the derivative.
For instance, some pyridine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism critical for the survival of Plasmodium falciparum. tandfonline.comtandfonline.com Docking studies have revealed that active anti-malarial pyridine derivatives can bind to the active site of DHFR through hydrogen and hydrophobic interactions. tandfonline.comtandfonline.com
Other mechanisms observed for pyridine derivatives include the inhibition of hemozoin formation, a process vital for malaria parasite survival, and the induction of oxidative stress within the parasite. asm.org Some derivatives may also target enzymes involved in fatty acid biosynthesis, which is fundamental for P. falciparum. tandfonline.comtandfonline.com
In the context of antioxidant activity, hydroxypyridinone acetic acid derivatives have been shown to inhibit aldose reductase (ALR2), an enzyme involved in the polyol pathway, and simultaneously exert antioxidant effects. mdpi.com Molecular docking studies suggest that these derivatives bind tightly to the active site of ALR2. mdpi.com
The mechanism of action of ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate, a related compound, is described as involving interaction with specific molecular targets, such as enzymes or receptors, thereby modulating their activity and leading to effects like inhibition of bacterial growth or modulation of inflammatory responses.
This compound Derivatives in Agrochemical Development
Pyridine and its derivatives are widely utilized in the agrochemical industry for the development of various crop protection agents, including herbicides, insecticides, and fungicides. ontosight.aiontosight.aifortunebusinessinsights.combusinesswire.comglobenewswire.comrelicchemicals.insolubilityofthings.com The pyridine nucleus provides a versatile scaffold for designing compounds with specific biological activities against pests and diseases. ontosight.airelicchemicals.in
This compound derivatives, or compounds structurally related to them, are explored in agrochemical development due to their potential to act as pesticides and herbicides. solubilityofthings.com The incorporation of the pyridine ring in pesticide design can enhance compound activity. researchgate.net
Ethyl 2-pyridylacetate (B8455688) (Ethyl 2-(pyridin-2-yl)acetate), a compound structurally related to this compound, is described as an important raw material and intermediate used in the synthesis of various pharmaceuticals and agrochemicals. cymitquimica.com Its properties make it suitable for applications in this field. cymitquimica.com
The global market for pyridine and pyridine derivatives is significantly driven by the demand from the agrochemical sector, particularly for the production of herbicides and insecticides. fortunebusinessinsights.combusinesswire.comglobenewswire.com These compounds play a crucial role in enhancing agricultural productivity by protecting crops from pests, weeds, and diseases. businesswire.comrelicchemicals.in The use of pyridine as a precursor in the synthesis of widely used herbicides like paraquat (B189505) and diquat, and its role in the synthesis of insecticides such as chlorpyrifos (B1668852) and fungicides like pyrithione-based compounds, underscore its importance in agrochemistry. wikipedia.org
While specific detailed research findings focusing solely on this compound derivatives in agrochemical development were not extensively found, the broader context of pyridine derivatives in this field indicates potential applications. The versatility of the pyridine core allows for the synthesis of diverse derivatives with targeted agrochemical activities. relicchemicals.in
Advanced Topics and Future Research Directions for Pyridin 2 Yl Acetate
Development of Novel Derivatization Strategies for Pyridin-2-yl Acetate (B1210297)
The functionalization of the pyridine (B92270) ring and modification of the acetate group are central to unlocking the full potential of Pyridin-2-yl Acetate. Future research is increasingly focused on sophisticated derivatization strategies to generate libraries of novel compounds with tailored properties.
One promising area is the stereoselective dearomatization of the pyridine nucleus. This approach transforms the flat, aromatic pyridine ring into three-dimensional structures like dihydropyridines, tetrahydropyridines, and piperidines. mdpi.com Such transformations dramatically alter the molecule's spatial arrangement and electronic properties, which can lead to entirely new biological activities. Catalytic and stereoselective methods are being explored to control the precise formation of these complex structures. mdpi.com
Furthermore, direct C-H activation of the pyridine ring is a powerful tool for introducing new functional groups without the need for pre-functionalized starting materials. This atom-economical approach allows for the attachment of alkyl, aryl, or other moieties at specific positions on the ring, providing rapid access to diverse derivatives.
The acetate group itself is a versatile handle for derivatization. It can be hydrolyzed to the corresponding alcohol (2-hydroxypyridine), which exists in tautomeric equilibrium with 2-pyridone. This dual reactivity allows for a host of subsequent reactions, including O-alkylation, N-alkylation, and conversion into other functional groups like hydrazides. researchgate.net For instance, the synthesis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide has been achieved by reacting 2-hydroxypyridine (B17775) with ethyl chloroacetate, followed by treatment with hydrazine (B178648). researchgate.net Additionally, protocols for creating unsymmetrical ureas from 2-pyridyl units have been developed, showcasing the potential for creating complex derivatives with potential applications as inhibitors for specific biological targets. rsc.org
Exploration of this compound in Materials Science (e.g., smart polymers)
The unique electronic and coordination properties of the pyridine moiety make this compound an attractive building block for advanced materials. A key future direction is its incorporation into "smart polymers," which are materials that respond to external stimuli such as pH, temperature, or light.
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions. By integrating this compound units into a polymer backbone or as pendant groups, it is possible to create materials whose properties, such as solubility or conformation, change in response to pH variations.
Moreover, the acetate group can be modified to introduce a polymerizable unit, such as a vinyl or acrylate (B77674) group. For example, derivatives like 2-vinylpyridine (B74390) are readily polymerized and can be copolymerized with other monomers like styrene (B11656) and butadiene to create materials with specific properties. wikipedia.org One significant application of such terpolymers is in tire manufacturing, where they are used as binders to ensure strong adhesion between the tire cord and the rubber. wikipedia.org This suggests that appropriately modified this compound could serve as a functional monomer in the synthesis of advanced polymers for a wide range of applications.
Integration of this compound into Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. uc.pt The synthesis and derivatization of this compound are well-suited for adaptation to flow chemistry platforms.
Flow reactors can handle hazardous reagents and intermediates more safely by minimizing the reaction volume at any given time. They also allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. For example, the synthesis of various heterocyclic compounds, including pyrazoles and pyrazolopyrimidinones, has been significantly improved by using flow conditions, drastically reducing reaction times from hours to minutes. mdpi.com
Automated synthesis platforms, which often incorporate flow chemistry, can be used to rapidly generate libraries of this compound derivatives. By systematically varying reaction partners and conditions, these systems can accelerate the discovery of new molecules with desired properties, whether for pharmaceutical or materials science applications. The synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, an intermediate for a pharmaceutical, has been successfully demonstrated in a microreactor, showing significantly higher productivity compared to batch processes. researchgate.net This highlights the potential for applying similar technologies to the production and derivatization of this compound.
Advanced Spectroscopic Probes and Imaging Techniques for this compound
The pyridine scaffold is a common feature in many fluorescent molecules. Future research will likely focus on developing derivatives of this compound that can function as spectroscopic probes for detecting specific analytes or for use in biological imaging.
By attaching fluorophores or chromophores to the this compound core, it is possible to design probes whose optical properties (e.g., fluorescence intensity or wavelength) change upon binding to a target molecule or ion. For instance, pyridine-based fluorescent probes have been developed for detecting metal ions like Hg2+ and for applications in cell imaging. rsc.org Other novel pyridine derivatives have been synthesized and shown to act as selective fluorophores for lipid droplets in biological systems. mdpi.com
The development of thermosensitive fluorescent dyes based on 2-(Pyridin-2-yl)vinyl pyridine structures has also been reported, demonstrating that the pyridine core can be integral to environmentally sensitive probes. nih.gov Furthermore, studies on Pyridin-1(2H)-ylacrylates have shown that substituents on the pyridine ring can significantly influence their fluorescent properties, with some derivatives exhibiting high quantum yields. nih.govmdpi.com This indicates a clear path for tuning the photophysical properties of this compound derivatives to create tailored probes for specific applications.
Deepening Mechanistic Understanding through Advanced Computational Modeling
Computational chemistry has become an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and guiding the design of new molecules. Advanced computational modeling is expected to play a crucial role in the future development of this compound chemistry.
Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to elucidate the intricate details of reaction pathways, identify transition states, and explain observed selectivities in derivatization reactions. rsc.org For example, DFT studies have been used to support the plausible mechanism for the synthesis of unsymmetrical ureas bearing 2-pyridyl units. rsc.org
Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict how derivatives of this compound might interact with biological targets like enzymes or receptors. This in-silico screening can prioritize which compounds to synthesize and test, saving significant time and resources in the drug discovery process. nih.gov Computational modeling has been successfully applied to select pyridine variants of other scaffolds for synthesis as potential anti-glioblastoma drugs, demonstrating the power of this approach. nih.gov The electronic properties of novel pyridine derivatives, such as a picrate (B76445) salt, have been investigated using DFT to understand their structure and stability. eurjchem.com
| Computational Technique | Application for this compound Research | Reference |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms for derivatization; calculating electronic properties (HOMO/LUMO energies). | rsc.orgeurjchem.com |
| Molecular Docking | Predicting binding modes and affinities of derivatives with biological targets (e.g., enzymes, receptors). | nih.gov |
| QSAR | Correlating chemical structure with biological activity to guide the design of more potent compounds. | nih.gov |
| Hirshfeld Surface Analysis | Analyzing intermolecular interactions in the crystal structures of derivatives. | researchgate.net |
New Applications in Biological and Pharmaceutical Sciences
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.gov Consequently, a major focus of future research on this compound will be the synthesis and evaluation of new derivatives for a wide range of therapeutic applications.
The diverse biological activities associated with pyridine derivatives provide a strong rationale for exploring the therapeutic potential of novel this compound analogues. researchgate.net These activities include:
Antiproliferative/Anticancer: Pyridine derivatives are widely studied for their potential to inhibit the growth of cancer cells. nih.gov
Antimicrobial: The pyridine scaffold is present in many compounds with antibacterial and antifungal properties. researchgate.net
Anti-inflammatory: Certain pyridine derivatives have shown promise as anti-inflammatory agents. mdpi.com
Neurological Disorders: The pyridine core is found in drugs targeting conditions like Alzheimer's and Parkinson's disease. researchgate.net
Research into arylthiourea derivatives containing a pyridine moiety has identified compounds that can influence plant root growth, suggesting potential applications in agriculture. acs.org Additionally, metal complexes of 2-(pyridin-1-ium-1-yl) acetate have been synthesized and evaluated for their cytotoxic activity against liver cancer cells. researchgate.net These findings underscore the broad scope for discovering new biologically active compounds derived from this compound, targeting diseases in humans, and potentially finding use in agriculture.
Q & A
Q. What are the common synthetic routes for preparing Pyridin-2-yl acetate derivatives, and how can their purity be validated?
this compound derivatives are often synthesized via catalytic cross-coupling or cycloaddition reactions. For example, copper(I) acetate facilitates the CuAAC (copper-catalyzed azide-alkyne cycloaddition) of tetrazolo[1,5-a]pyridines to yield 1-(pyridin-2-yl)-1,2,3-triazoles . Palladium(II) acetate is also used in α-arylation reactions, though enolization of the acetate group can inhibit catalysis by coordinating with palladium . Purity validation typically involves HPLC (>98% purity threshold) and spectroscopic techniques (NMR, MS). For instance, NMR and mass spectrometry were employed to characterize intermediates like (6-(2-hydroxybicyclo[2.2.1]heptan-2-yl)pyridin-2-yl)methyl acetate .
Q. How can researchers safely handle this compound derivatives in the laboratory?
Safety protocols emphasize avoiding inhalation or contact with eyes/skin. Key precautions include:
Q. What spectroscopic methods are most effective for characterizing this compound derivatives?
Structural elucidation relies on -NMR, -NMR, and mass spectrometry. For example, -NMR confirmed the regioselectivity of CuAAC products in tetrazolo[1,5-a]pyridine reactions . X-ray crystallography is critical for resolving crystal structures, as demonstrated for 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]-sulfanyl}acetic acid (mean C–C bond length: 0.002 Å, R factor: 0.035) .
Advanced Research Questions
Q. How can contradictory data in reaction yields or regioselectivity be resolved for this compound syntheses?
Discrepancies often arise from catalyst choice or reaction conditions. For example:
- Copper(I) acetate in CuAAC achieves high efficiency (70–90% yields) but may require optimization of solvent (e.g., ethanol vs. DMF) and temperature .
- Palladium-catalyzed α-arylation faces challenges with enolization; adjusting ligand systems (e.g., phosphine ligands) or using non-polar solvents can mitigate coordination issues . Systematic DOE (Design of Experiments) approaches, varying catalyst loading (0.1–0.2 equiv) and substrate ratios, are recommended to identify optimal conditions .
Q. What strategies improve the catalytic efficiency of transition metals in this compound functionalization?
- Copper Catalysts : Additives like HOAc (acetic acid) enhance reactivity by stabilizing intermediates in CuAAC reactions .
- Palladium Catalysts : Avoiding acidic conditions prevents enolization of the acetate group. For instance, using potassium persulfate as an oxidant in Pd(II)-mediated couplings improves yield (e.g., 70% for phenyl(2-(pyridin-2-yl)phenyl)methanone synthesis) .
- Manganese Catalysts : Ball-milling with Mn(III) acetate enables solvent-free cycloadditions, reducing side reactions and improving atom economy .
Q. How do crystallographic data inform the design of this compound-based ligands or coordination complexes?
Crystal structures reveal key bonding motifs. For example, cadmium complexes with 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)benzoate ligands exhibit luminescent properties correlated with their coordination geometry (e.g., distorted octahedral vs. tetrahedral) . Hirshfeld surface analysis further identifies dominant intermolecular interactions (e.g., H-bonding, π-π stacking), guiding ligand modifications for enhanced stability or reactivity .
Q. What analytical challenges arise in quantifying this compound derivatives in complex matrices, and how are they addressed?
Challenges include matrix interference and low analyte concentrations. Solutions involve:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for separation .
- Mass Spectrometry : LC-MS/MS with multiple reaction monitoring (MRM) improves sensitivity and specificity .
- Calibration : Internal standards (e.g., deuterated analogs) correct for variability in extraction efficiency .
Methodological Considerations
- Data Reproducibility : Document reagent sources (e.g., TCI Europe for >98% purity Pyridin-2-yl acetic acid) and instrument parameters (e.g., NMR spectrometer frequency) .
- Contradiction Management : Cross-validate results using orthogonal techniques (e.g., XRD + NMR) when spectral data conflict .
- Ethical Reporting : Disclose funding sources, author contributions, and conflicts of interest per standards in Reviews in Analytical Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
